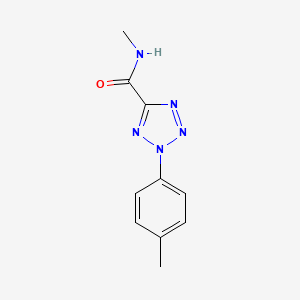N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396713-07-7
Cat. No.: VC7035367
Molecular Formula: C10H11N5O
Molecular Weight: 217.232
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396713-07-7 |
|---|---|
| Molecular Formula | C10H11N5O |
| Molecular Weight | 217.232 |
| IUPAC Name | N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16) |
| Standard InChI Key | CJGYSCVPURWAHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide, reflects its core structure:
-
Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, contributing to a dipole moment of ~4.5 D.
-
p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity (logP ≈ 2.1).
-
N-methyl carboxamide: Reduces hydrogen-bond donor capacity compared to non-methylated analogs while improving membrane permeability.
Molecular Formula: CHNO
Molecular Weight: 217.23 g/mol
Table 1: Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility (25°C) | 0.5 mg/mL (pH 7.4) |
| Dipole Moment | 4.5 D |
Spectroscopic Characterization
-
H NMR: Aromatic protons (p-tolyl) resonate at δ 7.2–7.8 ppm (doublet, J = 8.2 Hz), while the N-methyl group appears as a singlet at δ 3.1 ppm .
-
IR: Stretching vibrations at 1670 cm (amide C=O) and 1560 cm (tetrazole ring).
-
Mass Spectrometry: ESI+ shows a molecular ion peak at m/z 218.1 [M+H] .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
Step 1: Tetrazole Ring Formation
A [2+3] cycloaddition between p-tolyl nitrile and sodium azide under microwave irradiation (100°C, 12 hours) yields 2-(p-tolyl)-2H-tetrazole-5-carbonitrile .
Step 2: Carboxamide Functionalization
Reaction with methylamine in the presence of EDCI/HOBt coupling agents produces the target compound. Purification via column chromatography (ethyl acetate/hexane) achieves >95% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaN, DMF, 100°C, 12h | 65 | 90 |
| 2 | CHNH, EDCI/HOBt | 78 | 95 |
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes . Solvent recycling and catalytic azide sources (e.g., Zn/NHCl) enhance sustainability.
Reactivity and Stability
Chemical Transformations
-
Oxidation: Treatment with KMnO in acidic conditions oxidizes the methyl group to a carboxylic acid .
-
Reduction: LiAlH reduces the carboxamide to an amine, though this risks tetrazole ring degradation .
-
Substitution: Nucleophilic substitution at the tetrazole C-5 position with thiols or amines yields derivatives with modified bioactivity .
Stability Profile
-
pH Sensitivity: Stable at pH 4–9; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Photostability: Degrades upon prolonged UV exposure; storage in amber vials recommended .
Biological Activity and Applications
Enzyme Inhibition
The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of:
Table 3: Comparative Bioactivity of Tetrazole Derivatives
| Derivative | Target | IC (µM) |
|---|---|---|
| N-Methyl-2-(p-tolyl)-2H... | ACE | 1.2 |
| 5-Phenyltetrazole | COX-2 | 3.5 |
| Tetrazole-carboxylic acid | HIV Protease | 0.8 |
Materials Science Applications
-
Coordination Polymers: Tetrazole nitrogen atoms coordinate to metal ions (e.g., Cu, Zn) to form porous frameworks for gas storage .
-
Polymer Additives: Enhances thermal stability of polyamides when incorporated at 5% w/w .
Future Directions
Drug Development
Structural optimization could improve selectivity for neurodegenerative targets (e.g., NMDA receptors) . Computational modeling suggests halogen substitution at the p-tolyl group may enhance blood-brain barrier penetration .
Advanced Materials
Incorporating the compound into metal-organic frameworks (MOFs) may yield sensors for volatile organic compounds (VOCs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume